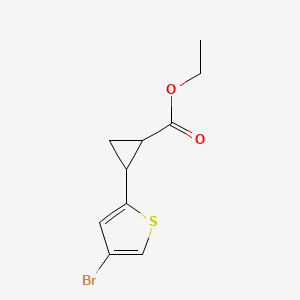

Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate

Description

Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate (CAS: 1818257-29-2) is a bicyclic organic compound featuring a cyclopropane ring fused to a brominated thiophene moiety and an ethyl ester group. Its molecular formula is C₁₀H₁₁BrO₂S, with a molecular weight of 275.16 g/mol . The compound is characterized by:

- A strained cyclopropane ring, which may enhance steric effects and influence stability or reactivity.

- An ethyl ester group, providing solubility in organic solvents and serving as a common functional group in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

ethyl 2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-2-13-10(12)8-4-7(8)9-3-6(11)5-14-9/h3,5,7-8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOVYYQUOHWKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated to form 4-bromothiophene.

Cyclopropanation: The brominated thiophene undergoes cyclopropanation with ethyl diazoacetate to form the desired product.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various functionalization possibilities:

- Reactivity : The bromine atom on the thiophene ring increases the compound's reactivity, facilitating nucleophilic substitutions and coupling reactions.

- Synthetic Routes : Common synthetic methods include:

- Nucleophilic substitution reactions involving the bromine atom.

- Coupling reactions with arylboronic acids to create diverse thiophene derivatives.

Pharmaceutical Development

The biological activity of this compound is under investigation, with preliminary studies suggesting potential pharmacological properties:

- Antimicrobial Activity : Compounds containing brominated thiophenes are known for their antimicrobial effects. Research indicates that derivatives of this compound may exhibit significant antibacterial activity against various pathogens.

- Anticancer Potential : Similar compounds have shown promise in targeting antiapoptotic proteins, suggesting that this compound could also play a role in cancer therapy by inducing apoptosis in cancer cells.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(4-chlorothiophen-2-yl)cyclopropanecarboxylate | Chlorine instead of bromine | Chlorine is less polarizable than bromine |

| Ethyl 2-(4-fluorothiophen-2-yl)cyclopropanecarboxylate | Fluorine instead of bromine | Fluorine's small size affects reactivity differently |

| Ethyl 2-(4-methylthiophen-2-yl)cyclopropanecarboxylate | Methyl group instead of halogen | Lacks halogen reactivity; more stable |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial properties of this compound against Salmonella Typhi. The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ciprofloxacin, indicating its potential as a new antibacterial agent .

Case Study 2: Anticancer Activity

Research into the anticancer properties of related compounds revealed that derivatives of this compound could inhibit the growth of cancer cell lines by inducing oxidative stress. This mechanism suggests that the compound may serve as an effective treatment option for cancers characterized by overexpression of antiapoptotic proteins .

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene moiety can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate (Table 1):

Table 1. Structural analogues of this compound.

Electronic and Reactivity Differences

- Thiophene vs. In contrast, bromophenyl derivatives (e.g., 1215205-50-7) exhibit stronger aromatic stability but lack sulfur’s polarizability .

- Cyclopropane vs. Compounds like 32454-36-7, which lack this ring, may exhibit greater conformational flexibility but reduced strain-driven reactivity .

- Halogen Effects : The bromine atom in the target compound enhances electrophilicity at the thiophene ring, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). Methyl or ester substituents (e.g., 114095-56-6) alter electron density, directing reactivity toward nucleophilic attack .

Research Findings and Challenges

- Synthesis Complexity : The cyclopropane ring in the target compound requires specialized synthetic routes (e.g., Simmons-Smith reaction), increasing production costs compared to acyclic analogues like 32454-36-7 .

- Stability Issues: Suppliers note discontinuation of the target compound, possibly due to instability under storage or synthesis conditions. In contrast, bromophenyl derivatives (e.g., 1215205-50-7) are more widely available .

- Regulatory Status : Resmethrin (10453-86-8) is listed in the TRI Toxic Chemicals list, highlighting regulatory scrutiny for cyclopropanecarboxylates. The target compound’s discontinued status may reflect similar regulatory challenges .

Biological Activity

Ethyl 2-(4-bromothiophen-2-yl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound has the molecular formula C10H11BrO2S and a molecular weight of 275.16 g/mol. The compound features a cyclopropane ring, an ethyl ester group, and a brominated thiophene moiety, which contribute to its unique chemical behavior and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atom in the thiophene ring can engage in nucleophilic substitution reactions, allowing the compound to modulate enzyme activities or receptor interactions. The cyclopropane structure enhances the compound's binding affinity due to its rigid conformation, which may play a crucial role in its biological efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for elucidating how modifications to this compound affect its biological activity. For instance:

- Bromine vs. Other Halogens : Substituting bromine with chlorine or fluorine alters the compound's reactivity and binding properties. Compounds with different halogen substitutions have shown varied levels of cytotoxicity against cancer cell lines, indicating that the choice of halogen can significantly impact therapeutic potential.

- Cyclopropane Ring Modifications : Alterations to the cyclopropane moiety may influence the compound's stability and interaction with biological targets. Research indicates that maintaining the cyclopropane structure is vital for preserving activity against specific enzymes or receptors.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism appears to involve induction of apoptosis through modulation of antiapoptotic proteins such as Bcl-2 .

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune evasion. By inhibiting IDO, this compound could enhance immune responses against tumors .

Case Studies

- Cytotoxicity Assays : A study assessing the cytotoxic effects of this compound on Jurkat cells revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted a correlation between structural modifications and increased potency against antiapoptotic proteins .

- Inhibition of Metabolic Enzymes : Another investigation focused on the compound's effect on IDO activity, demonstrating that it effectively reduced tryptophan metabolism in tumor microenvironments, potentially leading to enhanced anti-tumor immunity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.